4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

Medicinal chemistry Structure–activity relationship FAAH inhibition

4-Benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide (CAS 1232784-87-0) is a synthetic piperazine-1-carboxamide derivative with molecular formula C19H23N5O2 and molecular weight 353.4 g/mol. The compound features a 4-benzylpiperazine core linked via a urea-type bridge to a 2-oxo-2-(pyridin-3-ylamino)ethyl side chain.

Molecular Formula C19H23N5O2
Molecular Weight 353.4 g/mol
Cat. No. B10994855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
Molecular FormulaC19H23N5O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H23N5O2/c25-18(22-17-7-4-8-20-13-17)14-21-19(26)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,26)(H,22,25)
InChIKeyPTNIGXCNTGJNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide – Compound Identity, Class, and Physicochemical Baseline for Procurement Evaluation


4-Benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide (CAS 1232784-87-0) is a synthetic piperazine-1-carboxamide derivative with molecular formula C19H23N5O2 and molecular weight 353.4 g/mol . The compound features a 4-benzylpiperazine core linked via a urea-type bridge to a 2-oxo-2-(pyridin-3-ylamino)ethyl side chain. This structural architecture places it within a pharmacologically investigated class of N-aryl/heteroaryl-piperazine-1-carboxamides that have been characterized as modulators of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and sterol biosynthetic CYP enzymes [1][2]. The pyridin-3-ylamino moiety distinguishes it from the more commonly catalogued pyridin-4-ylamino positional isomer (CAS 1401601-34-0), which shares the same molecular formula but differs in the nitrogen position on the pyridine ring . Computed physicochemical parameters include an estimated logP in the range of 1.4–2.0, topological polar surface area of approximately 65–85 Ų, and one hydrogen bond donor, consistent with moderate lipophilicity and potential for passive membrane permeability [3].

Why 4-Benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide Cannot Be Interchanged with Off-the-Shelf Piperazine-1-Carboxamide Analogs


Although numerous piperazine-1-carboxamide derivatives exist in screening libraries, two structural features prevent blanket substitution of 4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide. First, the pyridin-3-ylamino orientation positions the pyridine nitrogen meta to the carboxamide attachment, altering hydrogen-bonding geometry relative to the pyridin-4-ylamino isomer and potentially shifting target engagement profiles . Second, the benzyl substituent on the piperazine N4 position modulates lipophilicity and steric bulk in a manner distinct from phenyl, chlorophenyl, methoxyphenyl, or pyridin-2-yl variants, which directly impacts both enzyme active-site complementarity and physicochemical parameters governing solubility, permeability, and metabolic stability [1][2]. These differences are not merely cosmetic—analogous substitution changes in piperazine-1-carboxamide series have been shown to alter IC50 values by orders of magnitude across FAAH, MAGL, and CYP enzyme targets [3][4].

Quantitative Differentiation Evidence: 4-Benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide vs. Closest Structural Analogs and In-Class Candidates


Pyridine Positional Isomerism: 3-Pyridinylamino vs. 4-Pyridinylamino Binding Geometry Differentiation

The target compound bears a pyridin-3-ylamino moiety, placing the pyridine nitrogen at the meta position relative to the carboxamide linkage. In contrast, the 4-pyridinylamino isomer (CAS 1401601-34-0, C19H23N5O2, MW 353.4) presents the nitrogen at the para position. This positional shift alters the hydrogen-bond acceptor/donor geometry and electrostatic surface of the molecule. In piperazine-1-carboxamide FAAH inhibitor series, related pyridin-3-yl-substituted compounds (e.g., CHEMBL513553, 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-3-yl)piperazine-1-carboxamide) have demonstrated single-digit nanomolar FAAH inhibition (IC50 = 2.4 nM) [1], indicating that the 3-pyridinyl orientation is compatible with high-affinity target engagement in this enzyme class. Computed logP for the target compound's scaffold ranges from 1.4 to 2.0, with topological polar surface area of approximately 65–85 Ų [2], while the 4-pyridinyl isomer falls within a comparable but not identical calculated logP window (estimated 1.6–2.2) [2], suggesting differential partitioning behavior that may affect solubility and membrane permeability.

Medicinal chemistry Structure–activity relationship FAAH inhibition

N4-Benzyl vs. N4-Phenyl/Chlorophenyl Substitution: Impact on Lipophilicity and Enzyme Active-Site Complementarity

The N4-benzyl substituent on the piperazine ring of the target compound provides a specific lipophilic surface that differs from the N4-phenyl, N4-(3-chlorophenyl), N4-(4-chlorophenyl), and N4-(4-methoxyphenyl) variants commonly catalogued as close analogs. In the benzylpiperazinyl series characterized by Morera et al. (2012), compounds bearing a 4-benzylpiperazine motif achieved sub-nanomolar MAGL inhibition (e.g., compound 29/ML30: MAGL IC50 = 0.54 nM) with 1000-fold selectivity over FAAH, while dual FAAH-MAGL inhibitors in the same series achieved IC50 < 10 nM on both enzymes [1]. In contrast, the phenylpiperazinyl series showed divergent selectivity profiles, with some compounds exhibiting FAAH-selective inhibition (IC50 < 20 nM, >12-fold selectivity over MAGL) [1]. The benzyl group introduces an sp³ methylene spacer between the piperazine and phenyl ring, increasing conformational flexibility and steric reach relative to directly N-phenyl-substituted analogs. This flexibility may allow deeper penetration into hydrophobic enzyme pockets, a property not available with the rigid N-phenyl or N-pyridin-2-yl alternatives [2].

Medicinal chemistry Enzyme inhibition FAAH/MAGL dual inhibition

Piperazine-1-Carboxamide Pharmacophore: Validated Class-Level Potency Across FAAH and CYP Enzyme Targets

The piperazine-1-carboxamide core shared by the target compound has been validated across multiple enzyme targets with quantitative potency data. In the FAAH enzyme class, structurally related N-(pyridin-3-yl)piperazine-1-carboxamides have demonstrated IC50 values as low as 2.4 nM (CHEMBL513553) [1]. In the Leishmania CYP51/CYP5122A1 inhibitor series reported by La Rosa et al. (2024), N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides achieved IC50 values ≤ 1 µM against both CYP51 and CYP5122A1, with one optimized analog (18p) showing approximately fourfold selectivity for CYP5122A1 over CYP51 [2]. While the target compound has not been individually profiled in these specific assays, the conserved piperazine-1-carboxamide pharmacophore positions it within a chemical space that has produced sub-nanomolar to low-micromolar enzyme inhibitors. The combination of a benzyl N4-substituent and a pyridin-3-ylaminoethyl side chain—two features independently associated with potent target engagement in the above studies—suggests this specific compound may exhibit activity at one or more of these validated targets [3].

FAAH inhibition CYP51 inhibition Endocannabinoid system

Physicochemical Differentiation: Computed logP, TPSA, and Hydrogen-Bonding Capacity vs. In-Class Analogs

Computed physicochemical parameters for the target compound (C19H23N5O2, MW 353.4) indicate moderate lipophilicity (clogP ~1.4–2.0), a topological polar surface area (TPSA) of approximately 65–85 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. These values fall within Lipinski's rule-of-five space and are broadly comparable to other piperazine-1-carboxamide screening compounds. However, specific differentiation arises in the H-bond donor count: the target compound has one HBD (the urea NH adjacent to the pyridin-3-ylamino group), whereas related N-aryl-piperazine-1-carboxamides that lack the ethyl spacer may have zero or two HBDs depending on substitution. The clogP window of 1.4–2.0 is slightly lower than that of more lipophilic analogs bearing chlorophenyl or trifluoromethylphenoxybenzyl substituents (estimated clogP typically >3.0 for those variants) [2], predicting comparatively better aqueous solubility for the target compound—a relevant consideration for biochemical assay compatibility and formulation .

Physicochemical profiling Drug-likeness Solubility prediction

Recommended Application Scenarios for 4-Benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide Based on Quantitative Differentiation Evidence


FAAH/MAGL Endocannabinoid Hydrolase Inhibitor Screening and SAR Expansion

The target compound is best deployed as a screening candidate in FAAH and/or MAGL inhibitor discovery programs, where the piperazine-1-carboxamide chemotype has produced sub-nanomolar inhibitors. Its unique combination of a 4-benzylpiperazine core with a pyridin-3-ylaminoethyl side chain fills a specific SAR gap not represented by the extensively studied benzotriazolyl-methanone series (Morera et al., 2012) or the trifluoromethylphenoxybenzyl series (US20120225097) [1][2]. Procurement of this compound alongside its 4-pyridinylamino isomer (CAS 1401601-34-0) would enable a direct head-to-head comparison of meta-vs.-para pyridine positioning on FAAH/MAGL potency and selectivity.

Leishmania CYP51/CYP5122A1 Dual Inhibitor Probe Discovery

Given the validated activity of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides against Leishmania CYP51 and CYP5122A1 (IC50 ≤ 1 µM; La Rosa et al., 2024), the target compound—which incorporates both a benzyl moiety and a pyridin-3-ylaminoethyl side chain—represents a logical extension of this series for probing sterol biosynthetic enzyme inhibition in Leishmania species [3]. Its moderate predicted lipophilicity (clogP ~1.4–2.0) may confer solubility advantages over more lipophilic series members during intracellular parasite assays.

Physicochemical Comparator for Piperazine-1-Carboxamide Library Design

With one hydrogen bond donor, seven acceptors, and a computed logP below 2.0, the target compound occupies a favorable region of drug-like chemical space that is less lipophilic than many halogenated or polyaromatic piperazine-1-carboxamide analogs [4]. It can serve as a reference standard for benchmarking solubility, permeability, and metabolic stability in lead optimization campaigns that seek to balance potency with pharmacokinetic properties.

Negative Control or Selectivity Counter-Screen Development

If experimental profiling reveals that the target compound is inactive or weakly active against a particular enzyme target within the piperazine-1-carboxamide class, its structural similarity to active analogs (e.g., CHEMBL513553, FAAH IC50 = 2.4 nM) makes it a potentially informative negative control for establishing SAR boundaries and validating assay specificity [5]. Its procurement alongside confirmed active analogs can strengthen hit triage workflows by providing a structurally matched inactive or weakly active comparator.

Quote Request

Request a Quote for 4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.